(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid
Overview
Description
(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is derived from 2-methylfumaric acid and methanol, forming a methyl ester. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid can be synthesized through the esterification of 2-methylfumaric acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 2-methylfumaric acid 1-methyl ester involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The ester is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-methylfumaric acid and methanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed
Hydrolysis: 2-Methylfumaric acid and methanol.
Reduction: 2-Methylfumaric alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress and inflammation-related conditions.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylfumaric acid 1-methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an antioxidant, reducing oxidative stress by scavenging free radicals. It can also modulate inflammatory pathways, potentially through the activation of nuclear factor erythroid 2-related factor (Nrf2) and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl fumarate: Similar structure but lacks the methyl group on the fumaric acid moiety.
Dimethyl fumarate: Contains two methyl ester groups and is known for its use in treating multiple sclerosis.
Ethyl fumarate: An ester of fumaric acid with ethanol instead of methanol.
Uniqueness
(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid is unique due to the presence of the methyl group on the fumaric acid moiety, which can influence its reactivity and interactions with other molecules. This structural difference can lead to distinct chemical and biological properties compared to other fumaric acid esters.
Properties
IUPAC Name |
(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(3-5(7)8)6(9)10-2/h3H,1-2H3,(H,7,8)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMFJTUTJOZHHZ-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032068 | |
Record name | (2E)-4-Methoxy-3-methyl-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39529-95-8 | |
Record name | (2E)-4-Methoxy-3-methyl-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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